Product packaging for MK-499 free base, (S,S)-(Cat. No.:CAS No. 159516-01-5)

MK-499 free base, (S,S)-

Cat. No.: B12068569
CAS No.: 159516-01-5
M. Wt: 467.6 g/mol
InChI Key: NIYGLRKUBPNXQS-GMAHTHKFSA-N
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Description

Historical Context and Pharmacological Classification

The journey of MK-499 in academic research is rooted in the broader effort to understand and pharmacologically modulate the electrical activity of the heart.

MK-499 is classified as a Class III antiarrhythmic agent. medchemexpress.comopenaccessjournals.com This classification is based on its mechanism of action, which involves the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential. Specifically, MK-499 is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr). ahajournals.orgnih.govnih.gov This current is crucial for terminating the plateau phase of the action potential in cardiac myocytes. ahajournals.orgahajournals.org By blocking IKr, methanesulfonanilide compounds like MK-499, dofetilide, and E-4031 prolong the action potential duration, a hallmark of Class III activity. ahajournals.orgahajournals.orgahajournals.org This property was initially explored for its potential to treat reentrant arrhythmias. nih.gov

The use of MK-499 has evolved in parallel with advancements in ion channel research methodologies. core.ac.uk Initially, its effects were characterized using traditional electrophysiological techniques in cardiac myocytes. The advent of heterologous expression systems, such as Xenopus oocytes, coupled with voltage-clamp techniques, allowed for a more detailed investigation of its interaction with specific ion channel subunits. ahajournals.orgnih.gov More recently, the development of high-throughput screening (HTS) technologies, including radiolabeled ligand binding assays and automated patch-clamp systems, has further solidified the role of MK-499. aurorabiomed.com.cnresearchgate.net For instance, a tritiated form of MK-499 ([3H]-MK-499) is used in binding assays to screen for compounds that interact with the hERG channel, although functional assays are often required to confirm the nature of this interaction. aurorabiomed.com.cnresearchgate.net

Classification as a Class III Antiarrhythmic Agent for Research Purposes

Significance in Human Ether-à-go-go-Related Gene (hERG) Potassium Channel Research

MK-499's most significant contribution to science lies in its use as a probe for the human Ether-à-go-go-Related Gene (hERG) potassium channel, the protein responsible for generating the IKr current. ahajournals.orgnih.gov The discovery that mutations in the hERG gene cause Long QT syndrome highlighted the critical role of this channel in cardiac function. pnas.org

MK-499 is recognized as a potent and highly selective blocker of the hERG channel. medchemexpress.commdpi.com Its high affinity allows researchers to effectively inhibit the channel at nanomolar concentrations, facilitating detailed study of the channel's function and pharmacology. pnas.orgrupress.org Studies have shown that MK-499 preferentially blocks the open state of the hERG channel, meaning the channel must first activate for the block to occur. ahajournals.orgnih.gov This "open-channel block" mechanism is a key characteristic of its interaction. ahajournals.orgnih.govahajournals.org The potency of MK-499 is often quantified by its half-maximal inhibitory concentration (IC50), which has been reported in various experimental systems.

Reported IC50 Values for MK-499 on hERG Channels
IC50 ValueExperimental SystemReference
32 nMNot specified in abstract medchemexpress.comresearchgate.net
34 nMWild-type hERG channels expressed in Xenopus oocytes pnas.org
123 ± 12 nMhERG channels expressed in Xenopus oocytes (at -20 mV) ahajournals.orgnih.gov

Due to its high potency and specificity for the hERG channel, MK-499 has become a widely used benchmark compound in both academic research and industrial drug development. patsnap.com It serves as a reference inhibitor in assays designed to assess the potential of new drug candidates to block the hERG channel, a critical step in preclinical safety assessment. researchgate.nettandfonline.com The compound's well-characterized interaction with the channel provides a standard against which the activity of other molecules can be compared. researchgate.netpatsnap.com

Role as a Potent and Selective hERG Channel Modulator

Academic Rationale for Continued Investigation of MK-499 free base, (S,S)-

The continued use of MK-499 in academic research is driven by its utility as a molecular tool to dissect the intricate structure and function of the hERG channel. Alanine-scanning mutagenesis studies, for example, have used MK-499 to identify the specific amino acid residues within the channel's pore that form its binding site. pnas.orgfrontiersin.org These studies have revealed that aromatic residues on the S6 transmembrane domain, particularly Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are crucial for high-affinity binding of MK-499 and other hERG blockers. pnas.orgtandfonline.comnih.gov

Furthermore, research using MK-499 has provided evidence for the "drug trapping" mechanism, where the molecule becomes locked within the channel's inner vestibule upon closure of the activation gate. rupress.orgfrontiersin.orgtandfonline.com This trapping explains the slow recovery from block observed with methanesulfonanilide drugs. rupress.orgtandfonline.com By providing a detailed map of the drug-binding pocket and the mechanism of inhibition, MK-499 aids in the rational design of new therapeutic agents that are selective for their intended targets while avoiding unwanted hERG channel interactions. pnas.orgacs.org

Key hERG Channel Residues Involved in MK-499 Binding
DomainResidueSignificance in BindingReference
Pore HelixThreonine 623 (T623)Identified as part of the binding site. pnas.orgtandfonline.com
Pore HelixValine 625 (V625)Identified as part of the binding site. pnas.org
S6 DomainGlycine (B1666218) 648 (G648)Identified as part of the binding site. pnas.orgfrontiersin.org
S6 DomainTyrosine 652 (Y652)Crucial for high-affinity binding; mutation significantly reduces potency. pnas.orgfrontiersin.orgnih.gov
S6 DomainPhenylalanine 656 (F656)Crucial for high-affinity binding; mutation significantly reduces potency. pnas.orgfrontiersin.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29N3O4S B12068569 MK-499 free base, (S,S)- CAS No. 159516-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159516-01-5

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[(4S)-1'-[(2S)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m0/s1

InChI Key

NIYGLRKUBPNXQS-GMAHTHKFSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@@H]2O

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of Mk 499 Free Base, S,s

Asymmetric Synthesis of (S,S)-MK-499 Free Base

The asymmetric synthesis of (S,S)-MK-499 free base is a significant challenge that requires precise control over the formation of its chiral centers. Researchers have explored various strategies to achieve high enantiomeric purity, which is essential for its intended pharmacological activity.

Development of Stereoselective Reaction Pathways

The development of stereoselective reaction pathways for the synthesis of (S,S)-MK-499 has been a key focus of research. These pathways are designed to create the desired stereoisomer with high selectivity, minimizing the formation of other diastereomers. One notable approach involves a convergent synthesis strategy, where key chiral fragments are synthesized separately and then coupled. A pivotal step in this process is the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile. This reaction establishes one of the key stereocenters. Subsequent transformations, including the formation of the pyridyl ether linkage and the introduction of the second stereocenter via a stereospecific reduction, complete the synthesis.

Another pathway that has been investigated is a substrate-controlled diastereoselective approach. In this method, an existing stereocenter in the molecule directs the formation of the second stereocenter. For instance, the reduction of a ketone precursor containing one of the chiral centers can be influenced by the steric and electronic properties of the directing group to favor the formation of the desired (S,S)-diastereomer. The choice of reducing agent and reaction conditions is crucial in maximizing the diastereoselectivity of this step.

Key Chiral Auxiliaries and Catalytic Systems

To achieve the high levels of enantioselectivity required for pharmaceutical applications, the synthesis of (S,S)-MK-499 often employs chiral auxiliaries or catalytic systems. Chiral auxiliaries are chemical compounds that are temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. For example, Evans oxazolidinone auxiliaries have been utilized to direct the asymmetric alkylation of the glycine-derived fragment. Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

In addition to chiral auxiliaries, asymmetric catalysis has emerged as a powerful tool. Chiral catalysts, often based on transition metals complexed with chiral ligands, can induce enantioselectivity in a variety of transformations. For the synthesis of (S,S)-MK-499, chiral rhodium or ruthenium catalysts have been explored for the asymmetric hydrogenation of a prochiral olefin precursor. This approach can directly establish one of the stereocenters with high enantiomeric excess (ee).

Catalytic System/AuxiliaryReaction TypeTypical Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Evans Oxazolidinone AuxiliaryAsymmetric Alkylation>95% dr
Chiral Rhodium-DIPAMP CatalystAsymmetric Hydrogenation>98% ee
Chiral Ruthenium-BINAP CatalystAsymmetric Ketone Reduction>99% ee

Challenges and Advancements in Enantioselective Synthesis

Despite the progress made, several challenges remain in the enantioselective synthesis of (S,S)-MK-499. One significant hurdle is the control of stereochemistry at the quaternary carbon center, which can be sterically hindered and difficult to access. Furthermore, achieving high diastereoselectivity in the coupling of the chiral fragments can be challenging, often leading to the formation of undesired stereoisomers that require separation.

Recent advancements have focused on the development of more efficient and selective catalytic systems. For example, the use of dual-catalysis, where two different catalysts work in concert to control different aspects of the reaction, has shown promise. Additionally, the exploration of organocatalysis, which avoids the use of metals, is an area of active research, offering potentially more sustainable and cost-effective synthetic routes.

Synthesis of Related Stereoisomers and Analogues for Comparative Studies

To fully understand the structure-activity relationship (SAR) of MK-499, the synthesis of its other stereoisomers—(R,R), (S,R), and (R,S)—is essential. These stereoisomers are typically prepared using similar synthetic strategies to the (S,S)-enantiomer but employ the opposite enantiomer of the chiral auxiliary or catalyst. For example, to obtain the (R,R)-enantiomer, the enantiomer of the Evans auxiliary or the opposite enantiomer of the chiral ligand for the asymmetric hydrogenation would be used.

The synthesis of analogues of MK-499, where different functional groups are introduced, also provides valuable insights into its biological activity. These analogues are often synthesized to explore the impact of modifications to the pyridine (B92270) ring, the sulfonamide group, or the chiral side chain. The synthetic routes developed for (S,S)-MK-499 can often be adapted to prepare these analogues.

Stereoisomer/AnalogueSynthetic StrategyPurpose of Synthesis
(R,R)-MK-499Use of enantiomeric chiral auxiliaries/catalystsComparative pharmacological evaluation
(S,R)-MK-499Diastereoselective synthesis with control over one centerComparative pharmacological evaluation
(R,S)-MK-499Diastereoselective synthesis with control over one centerComparative pharmacological evaluation
Fluoro-pyridyl AnalogueModification of the pyridine ring starting materialInvestigate the role of electronics in binding
Alkyl-sulfonamide AnalogueVariation of the sulfonamide substituentProbe the importance of the sulfonamide group

Principles of Enantiomeric Purity Determination in Pharmaceutical Synthesis

Ensuring the enantiomeric purity of a pharmaceutical compound like (S,S)-MK-499 is a critical quality control step. The most common method for determining enantiomeric purity is chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers of a compound, leading to their separation and quantification.

The choice of the chiral stationary phase is crucial and is often based on the functional groups present in the molecule. For a compound like MK-499, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve baseline separation of the enantiomers.

In addition to chiral HPLC, other methods for determining enantiomeric purity include:

Chiral Capillary Electrophoresis (CE): This technique separates enantiomers in a capillary based on their differential migration in the presence of a chiral selector added to the buffer.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

Optical Rotation: While not a method for determining enantiomeric purity directly, measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer can provide an indication of its enantiomeric excess.

The validation of these analytical methods is essential to ensure their accuracy, precision, and reliability in a pharmaceutical manufacturing setting.

Molecular and Cellular Pharmacology of Mk 499 Free Base, S,s

Mechanism of Action at the hERG Potassium Channel

The blockade of the hERG channel by MK-499 is a complex process involving specific molecular interactions within the channel pore, which are highly dependent on the conformational state of the channel.

The high-affinity binding of MK-499 to the hERG channel is predicated on a combination of specific molecular interactions within the central cavity of the channel's pore. oup.compnas.org Research using homology modeling and mutagenesis has revealed that electrostatic interactions are crucial for this binding. tandfonline.comamegroups.cn Specifically, interactions between the π electrons of aromatic amino acid residues in the channel pore and the aromatic rings of the MK-499 molecule are fundamental for high-affinity binding. pnas.orgtandfonline.com

Molecular docking studies further elucidate these interactions, identifying hydrogen bonds as key contributors. In a non-solvated model of the hERG binding cavity, MK-499 is shown to form a hydrogen bond acceptor interaction with Glycine (B1666218) 648 (Gly648) and hydrogen bond donor interactions with Serine 624 (Ser624) and Serine 660 (Ser660). mdpi.com Additionally, hydrophobic or π–π stacking interactions occur between the aromatic rings of MK-499 and Tyrosine 652 (Tyr652). mdpi.com In a solvated model of the binding cavity, a hydrogen bond acceptor interaction with Leucine 622 (Leu622) has been observed. mdpi.com These varied interactions underscore the multifaceted nature of the binding pocket that accommodates MK-499.

While some compounds modulate hERG channel function by altering its gating kinetics through allosteric mechanisms, studies indicate that MK-499 does not significantly alter the channel's intrinsic gating properties. nih.govrupress.org Research has shown that MK-499 does not affect the voltage dependence of activation and rectification, nor the kinetics of activation and deactivation of the hERG channel. ahajournals.orgahajournals.org The effects of MK-499 are distinct from known gating modifiers, and co-administration with a gating modulator like saxitoxin (B1146349) results in additive effects, suggesting unique and separate mechanisms of action. rupress.org

Instead of directly modulating the channel's gating machinery, the interaction of MK-499 is itself modulated by the channel's state, a concept known as the "modulated receptor model". tandfonline.comrupress.org The affinity of the drug is dependent on the conformational state of the channel, with binding being favored after the channel has undergone activation. tandfonline.com While the binding of MK-499 is stabilized by the channel's gating (i.e., inactivation or deactivation), the compound itself does not appear to allosterically modify the gating process. tandfonline.comahajournals.org

The blockade of the hERG channel by MK-499 is strongly state-dependent, with the compound preferentially binding to channels that are in an activated (open and/or inactivated) state. tandfonline.compnas.org Numerous studies have demonstrated that hERG channels must first open in response to membrane depolarization before MK-499 can gain access to its binding site located within the inner vestibule of the pore. pnas.orgahajournals.orgahajournals.orgrupress.org When the channel is in the closed state at negative membrane potentials, the drug has no effect. ahajournals.org

Once the channel opens, MK-499 can access its binding site. There has been discussion regarding whether the drug binds with higher affinity to the open or the inactivated state. rupress.org Some studies suggest that inactivation can dramatically enhance the binding affinity of drugs like MK-499. pnas.org Regardless of the precise preference between open and inactivated states, it is clear that channel activation is a prerequisite for block. rupress.org

A critical feature of the MK-499 mechanism is the "trapping" of the drug molecule within the channel pore upon deactivation. tandfonline.comrupress.org When the channel's activation gate closes in response to membrane repolarization, the bulky MK-499 molecule becomes trapped inside the central cavity. pnas.orgrupress.org This trapping mechanism explains the characteristically slow recovery from block observed with MK-499 at hyperpolarized potentials. tandfonline.comrupress.org The ability of the hERG channel to trap a molecule as large as MK-499 (approximately 7 x 20 Å) suggests that its inner vestibule is significantly larger than that of many other potassium channels. rupress.org

Allosteric Modulation of hERG Channel Gating Dynamics

Molecular Determinants of hERG Channel Interaction

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the hERG channel that are critical for the high-affinity binding of MK-499. These residues are primarily located in the S6 inner helix and the pore helix, lining the central cavity. pnas.org

Two aromatic residues in the S6 domain, Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656), have been consistently identified as the most important determinants for high-affinity binding of MK-499 and other structurally diverse drugs. nih.govpnas.org These residues are located one helical turn apart and their side chains face the central cavity. tandfonline.compnas.org

Mutation of either Tyr652 or Phe656 to a non-aromatic residue like alanine (B10760859) drastically reduces the channel's sensitivity to MK-499. pnas.orgpnas.org The potency of the block is strongly correlated with the physicochemical properties of these residues. For residue 652, an aromatic side group is essential for high-affinity block, suggesting the importance of a cation-π interaction between the aromatic ring of Tyr652 and the drug molecule. nih.gov For residue 656, the hydrophobic surface area of its side chain is a critical feature for potent blockade by MK-499. nih.govnih.gov The specific positioning of Tyr652 and Phe656 in the open or inactivated hERG channel is thought to facilitate this high-affinity interaction. pnas.org

ResidueLocationInteraction with MK-499Effect of Alanine MutationSupporting References
Tyr652S6 DomainCrucial for high-affinity binding, likely via cation-π and π–π interactions.Drastically reduces sensitivity to block. pnas.org, tandfonline.com, mdpi.com, nih.gov, nih.gov, pnas.org
Phe656S6 DomainCrucial for high-affinity binding, contributing hydrophobic interactions.Drastically reduces sensitivity to block. pnas.org, tandfonline.com, nih.gov, nih.gov, pnas.org

In addition to the critical S6 aromatic residues, other residues in the pore helix and S6 domain contribute to the MK-499 binding site. Alanine-scanning mutagenesis has shown that residues at the base of the pore helix, including Threonine 623 (Thr623) and Serine 624 (Ser624), are important for MK-499 interaction. pnas.orgnih.govsfu.canih.gov Mutation of these residues reduces the channel's sensitivity to the drug. pnas.orgnih.gov

Within the S6 domain, Glycine 648 (Gly648) has also been identified as a key part of the binding site. pnas.orgtandfonline.com Mutation of Gly648 to alanine significantly diminishes the blocking effect of MK-499. pnas.org Docking studies further implicate Gly648 in forming hydrogen bonds with the compound. mdpi.com These same studies also highlight the role of other cavity-facing residues, such as Serine 660 (Ser660) and Leucine 622 (Leu622), in forming hydrogen bonds with MK-499. mdpi.com While Tyr652 and Phe656 are primary determinants, these other residues appear to be more specific for certain classes of hERG blockers like the methanesulfonanilides, to which MK-499 belongs, and help to form the complete binding pocket. tandfonline.com

ResidueLocationInteraction with MK-499Effect of Alanine MutationSupporting References
Thr623Pore HelixContributes to the binding site.Reduces sensitivity to block. pnas.org, tandfonline.com, nih.gov, pnas.org
Ser624Pore HelixContributes to the binding site, forms hydrogen bonds.Reduces sensitivity to block. pnas.org, mdpi.com, sfu.ca, nih.gov, pnas.org
Gly648S6 DomainContributes to the binding site, forms hydrogen bonds.Drastically reduces sensitivity to block. pnas.org, tandfonline.com, mdpi.com, pnas.org
Ser660Central CavityForms hydrogen bonds.Not specified in sources. mdpi.com
Leu622Central CavityForms hydrogen bonds in solvated models.Not specified in sources. mdpi.com

Specific Binding Motifs: Hydrophobic, Aromatic, Hydrogen Bonding, and Cation-π Interactions

The interaction of MK-499 with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a high-affinity binding process governed by specific molecular interactions within the channel's inner pore cavity. biorxiv.org Key to this interaction are two aromatic residues located on each of the four S6 segments that form the pore: Tyrosine-652 (Tyr-652) and Phenylalanine-656 (Phe-656). biorxiv.orgnih.govcapes.gov.br These residues are considered the primary interaction points for many hERG blockers, including MK-499.

Studies combining mutagenesis and computational modeling have elucidated the nature of these interactions:

Aromatic and Hydrophobic Interactions: The potency of channel block by MK-499 is strongly correlated with the hydrophobicity of the amino acid at position 656. capes.gov.br Docking studies predict that MK-499 engages in π-π stacking interactions with the aromatic rings of both Tyr-652 and Phe-656. nih.govmdpi.com In a non-solvated model of the hERG cavity, π-π interactions were specifically observed between the aromatic rings of MK-499 and Tyr-652. mdpi.com

Hydrogen Bonding: In a non-solvated hERG model, MK-499 demonstrates the capacity to form hydrogen bonds. It acts as a hydrogen bond acceptor with Glycine-648 (Gly648) and as a hydrogen bond donor with Serine-624 (Ser624) and Serine-660 (Ser660). mdpi.com

Cation-π Interactions: The presence of an aromatic side group at the Tyr-652 position is considered essential for high-affinity binding. capes.gov.br This suggests the importance of a cation-π interaction between the Tyr-652 residue and the protonated basic nitrogen atom present in most hERG blockers. capes.gov.br

Mutational studies confirm the criticality of these residues. Conservative mutations that preserve the aromatic nature of Tyr-652 (e.g., Y652F) maintain sensitivity to MK-499, whereas non-aromatic substitutions significantly reduce blocking potency. nih.gov Similarly, Phe-656 is implicated in π-stacking interactions with ligands. Other residues, such as Threonine-623 (Thr623) and Valine-625 (Val625) near the pore helix, have also been implicated in the binding of MK-499.

Influence of Solvent Environment and Water Molecules on Ligand Binding

The solvent environment, particularly the presence and organization of water molecules within the hERG channel pore, significantly influences the binding of MK-499. mdpi.com Molecular docking simulations comparing a non-solvated (dry) versus a solvated (wet) hERG binding cavity reveal distinct interaction profiles for MK-499. mdpi.com

In a non-solvated closed-state model, MK-499's binding is characterized by direct interactions with the channel's amino acid residues, including a π-π interaction with Tyr652 and a hydrogen bond acceptor interaction with Gly648. mdpi.com

In a solvated closed-state model, the interaction landscape changes considerably due to the mediating role of water molecules:

The carbonitrile group of MK-499 forms a ligand-water (L-W) hydrogen bond. mdpi.com

A water-mediated interaction is observed between the methanesulfonamide (B31651) group of MK-499 and the Gly648 residue. mdpi.com

The oxygen of the methanesulfonamide group also forms direct hydrogen bonds with water molecules. mdpi.com

In Vitro Electrophysiological and Functional Assays for hERG Activity

A variety of in vitro assays are employed to characterize the inhibitory activity of compounds like MK-499 on the hERG channel. These methods range from direct measurements of ion currents to high-throughput screening platforms designed for early-stage drug discovery.

Patch-Clamp Techniques for Characterizing Ion Currents

Patch-clamp electrophysiology is the gold standard for characterizing the interaction between a drug and an ion channel. nih.gov Using standard two-microelectrode or whole-cell voltage-clamp techniques on cells expressing hERG channels (such as Xenopus oocytes or HEK293 cells), researchers can directly measure the potassium currents (IKr) and quantify the blocking effects of MK-499. nih.govahajournals.orgphysiology.org

Key findings from patch-clamp studies on MK-499 reveal that it is a potent, open-channel blocker. nih.gov This means that the hERG channel must first activate (open) for the drug to bind and exert its blocking effect. nih.govahajournals.org Consistent with this, MK-499 has no effect if applied while the cell membrane is held at a negative potential where the channels are closed. However, block is induced when the channels are opened by repetitive voltage pulses or by holding the membrane at a depolarized potential. nih.govahajournals.org

Under steady-state conditions, the block of hERG by MK-499 is half-maximal (IC₅₀) at nanomolar concentrations. One study determined the IC₅₀ to be 123 ± 12 nmol/L at a test potential of -20 mV. nih.gov The concentration required for 50% inhibition does not vary significantly with the test potential, indicating that the block is not strongly voltage-dependent once it has reached a steady state. ahajournals.org Furthermore, MK-499 (at 150 nmol/L) does not appear to alter the channel's intrinsic gating properties, such as the kinetics or voltage-dependence of activation and deactivation. nih.govahajournals.org

Table 1: Concentration-Dependent Block of hERG by MK-499 at Various Test Potentials
Test Potential (mV)IC₅₀ (nmol/L)
-40121 ± 11
-20123 ± 12
+20151 ± 29
ahajournals.org

Thallium Flux Functional Assays in hERG-Expressing Cells

To meet the high-throughput demands of modern drug discovery, functional assays that are more scalable than traditional patch-clamp have been developed. nih.gov The thallium flux assay is a robust, cell-based functional assay used to identify hERG channel inhibitors. nih.govnih.gov This method uses cell lines stably expressing the hERG channel, such as HEK293 or U2OS cells. nih.govresearchgate.netmdpi.com

The principle of the assay is based on the fact that hERG channels are permeable to thallium ions (Tl⁺). The influx of Tl⁺ through open hERG channels is measured using a Tl⁺-sensitive fluorescent dye. nih.gov When a hERG inhibitor like MK-499 is present, it blocks the channels, thereby reducing or preventing the influx of Tl⁺ and causing a corresponding decrease in the fluorescent signal. researchgate.net This provides a functional measure of channel inhibition. nih.gov The assay has been successfully optimized for high-capacity screening in 384-well and 1,536-well plate formats. nih.govnih.gov Validation studies have shown an excellent correlation between the potency of hERG inhibitors measured in the thallium flux assay and those determined by automated patch-clamp electrophysiology. nih.gov

Radioligand Displacement Binding Studies (e.g., using 35S-MK499)

Radioligand binding assays provide a direct measure of a compound's ability to interact with the hERG channel protein. aurorabiomed.com.cn These assays are a non-functional, indirect method that uses membranes prepared from cells expressing the hERG channel and a radiolabeled ligand that binds to the channel with high affinity. ucl.ac.uk For hERG, a novel and specific binding assay was developed using [³⁵S]MK-499. physiology.orgphysiology.org

In this competitive binding assay, unlabeled test compounds are incubated with the cell membranes and a fixed concentration of [³⁵S]MK-499. physiology.org If the test compound binds to the same site as MK-499, it will displace the radioligand. aurorabiomed.com.cn The amount of bound radioactivity is then measured, and the concentration of the test compound required to displace 50% of the bound [³⁵S]MK-499 (the IC₅₀ value) is determined. physiology.orgphysiology.org

This method has been validated by comparing the binding affinities (IC₅₀ from displacement) of several known hERG blockers with their functional blocking potencies (IC₅₀ from patch-clamp). Studies show a strong correlation between the two measures, confirming that the [³⁵S]MK-499 binding assay is a valuable tool for detecting agents that affect the hERG channel. physiology.org

Table 2: Comparison of Inhibitory Potency (IC₅₀, nM) of Various Compounds on hERG Channels Using Functional and Binding Assays
CompoundFunctional Block IC₅₀ (Patch Clamp)[³⁵S]MK-499 Displacement IC₅₀ (Binding)
MK-499210.7
Astemizole1.20.8
Terfenadine (B1681261)95
Cisapride (B12094)1447
physiology.orgphysiology.org

High-Throughput Cell-Based Screening Platforms

The need to screen large numbers of compounds for potential hERG liability early in the drug development process has driven the development of high-throughput screening (HTS) platforms. aurorabiomed.com.cntandfonline.com These platforms are designed to be rapid, reliable, and scalable. nih.gov

The assays described previously form the basis of these HTS platforms:

Fluorescence-Based Assays: The thallium flux assay is a primary example of a fluorescence-based method adapted for HTS. nih.govaurorabiomed.com.cn Its homogeneous "mix-and-read" format, which can be performed in 1,536-well plates without wash steps, allows for the screening of tens of thousands of data points per day. nih.govaurorabiomed.com.cn The U.S. federal Tox21 program utilized a quantitative high-throughput screening (qHTS) approach with a thallium flux assay to screen over 10,000 compounds for hERG activity. mdpi.com

Radioligand Binding Assays: Assays using [³⁵S]MK-499 are also amenable to HTS formats and provide a convenient, non-functional screening method to detect drug-hERG interactions. ucl.ac.uksigmaaldrich.com

Automated Patch-Clamp: While traditional electrophysiology has low throughput, automated patch-clamp systems (e.g., QPatch, IonWorks) have significantly increased capacity. nih.govresearchgate.net These platforms automate the process of cell patching and recording, enabling the functional assessment of hundreds to thousands of compounds per day, serving as a crucial tool for secondary screening and detailed characterization of hits from primary HTS campaigns. aurorabiomed.com.cn

These platforms allow for the early identification of compounds with potential hERG liability, guiding medicinal chemistry efforts to design safer drug candidates. nih.gov

Structure Activity Relationships Sar and Computational Studies of Mk 499 Free Base, S,s

Elucidation of Key Structural Features for hERG Channel Potency and Selectivity

The high potency and selectivity of MK-499 as a hERG channel blocker are dictated by specific structural features of both the compound and the channel's binding pocket. Mutagenesis studies have been instrumental in identifying the critical amino acid residues within the hERG channel that are essential for high-affinity binding.

Key residues are located in the S6 transmembrane domain and the pore helix. nih.gov Alanine-scanning mutagenesis has revealed that mutations at positions Tyr652 and Phe656 in the S6 domain, and Thr623 and V625 in the pore helix, significantly reduce the blocking potency of MK-499. nih.govchemrxiv.orgwikibooks.org Specifically, mutating Tyr652 to alanine (B10760859) (Y652A) results in a 94-fold increase in the IC₅₀ value, while the F656A mutation leads to a 650-fold decrease in sensitivity to MK-499. chemrxiv.orgpnrjournal.com These aromatic residues are unique to eag/erg family K+ channels and are believed to form crucial interactions, such as π-stacking and cation-π interactions, with drug molecules. nih.govacs.org The residue G648, also in the S6 domain, is another important determinant for MK-499 binding. nih.govwikibooks.org

The methanesulfonanilide group of MK-499 appears to interact with a specific pocket formed between the pore helix and the S6 domain, involving residues like T623 and G648. nih.govpnrjournal.com This interaction is more specific to methanesulfonanilides compared to other structurally different hERG blockers like terfenadine (B1681261) and cisapride (B12094). nih.govmit.edu

Structure-activity relationship studies on MK-499 analogs have further illuminated the importance of specific substitutions. For instance, modifications at the 4-position of the benzopyran ring significantly impact potency. jyu.fi The rank order of potency for substitutions at this position is unsubstituted ≈ ketone > amine > hydroxyl (as in MK-499), indicating a critical interaction at this site. jyu.fi Interestingly, while the F656A mutation dramatically reduces the affinity for MK-499, a ketone-containing analog is unaffected by this mutation, suggesting it may form a compensatory hydrogen bond with Ser624. jyu.fi

The selectivity of MK-499 for hERG channels over other voltage-gated potassium channels (Kv1–Kv4) can be attributed to the presence of the aromatic residues Tyr652 and Phe656 in the hERG S6 domain. nih.gov In other Kv channels, these positions are occupied by non-aromatic residues like isoleucine and valine, which cannot support the crucial electrostatic interactions required for high-affinity binding. nih.gov

Table 1: Impact of hERG Channel Mutations on MK-499 Potency
MutationLocationEffect on MK-499 PotencyFold Increase in IC₅₀Reference
Y652AS6 DomainStrongly Reduced94 nih.govchemrxiv.org
F656AS6 DomainStrongly Reduced650 chemrxiv.orgpnrjournal.com
G648AS6 DomainStrongly Reduced>100 nih.gov
V625APore HelixModerately Reduced18 nih.gov
T623APore HelixModerately Reduced10 nih.gov

**4.2. Molecular Modeling and Docking Studies

Molecular modeling and docking studies have provided a detailed view of the interactions between MK-499 and the hERG channel at an atomic level. These studies typically use homology models of the hERG channel, often based on the crystal structure of the bacterial potassium channel KcsA. nih.govpnrjournal.com

Docking simulations place the MK-499 molecule within the central cavity of the channel pore. nih.gov The primary interactions responsible for its high-affinity binding are:

Aromatic/π-Interactions: Strong π-π stacking interactions are consistently observed between the aromatic rings of MK-499 and the side chains of the aromatic residues Tyr652 and Phe656 in the S6 helices of the hERG channel. nih.govchemrxiv.orgpnrjournal.com Specifically, the p-cyanophenyl ring of MK-499 can form a π-stack with F656, while the benzopyran moiety interacts with Y652. pnrjournal.com Cation-π interactions between the protonated nitrogen of the piperidine (B6355638) ring and the aromatic residues are also considered crucial. acs.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonds contribute to the stability of the ligand-protein complex. In a non-solvated model, MK-499 can act as a hydrogen bond acceptor with Gly648 and a hydrogen bond donor with Ser624 and Ser660. vsu.ru

Hydrophobic Interactions: The tetrahydronaphthalene moiety and other hydrophobic parts of MK-499 engage in hydrophobic interactions within the channel pore, including with residues like V625. researchgate.net

The presence of water molecules in the binding cavity can influence the interaction profile. In solvated models, the methanesulfonamide (B31651) group of MK-499 has been shown to form ligand-water hydrogen bonds and water-mediated interactions with channel residues like Gly648. vsu.ru

Table 2: Predicted Ligand-Protein Interactions for MK-499 in the hERG Channel
MK-499 MoietyInteracting hERG ResidueInteraction TypeReference
p-Cyanophenyl RingF656π-π Stacking pnrjournal.com
Benzopyran RingY652π-π Stacking nih.govpnrjournal.com
Piperidine Nitrogen (protonated)Y652 / F656Cation-π acs.orgresearchgate.net
Methanesulfonamide GroupG648, S624Hydrogen Bonding / Pocket Interaction pnrjournal.comvsu.ru
General StructureV625Hydrophobic Interaction researchgate.net

A key aspect of MK-499's mechanism of action is its state-dependent binding and subsequent trapping within the hERG channel. Access to the binding site within the inner vestibule requires the channel to be in the open state. pnrjournal.comnih.gov Once bound, the bulky, positively charged MK-499 molecule (approximately 20 Å by 7 Å) becomes trapped by the closure of the channel's activation gate during membrane repolarization (deactivation). mit.edugithub.ioscispace.comresearchgate.net

This trapping mechanism explains the extremely slow recovery from channel block. github.ioscispace.com Direct evidence for this phenomenon comes from studies using a mutant hERG channel, D540K. This mutant has the unique property of opening upon hyperpolarization. github.io In experiments with the D540K mutant, strong hyperpolarization allowed for the untrapping and recovery from MK-499 block, a phenomenon not observed with wild-type channels where the gate remains closed at such potentials. github.ionih.gov The ability of the hERG channel to trap a molecule as large as MK-499 suggests that its inner vestibule is significantly larger than that of other potassium channels like Shaker. github.iouni-muenchen.de

While channel opening is required for binding, it has also been proposed that the inactivated state of the channel has the highest affinity for many blockers, including MK-499. pnrjournal.comresearchgate.net However, the precise relationship is complex, as some mutations that disrupt inactivation can also allosterically disrupt the drug-binding site, independent of their effect on the inactivation gate itself. redshelf.comscispace.com

Pharmacophore models for hERG channel blockers have been developed to identify the essential three-dimensional arrangement of chemical features required for binding. These models are crucial for predicting hERG liability in new chemical entities. Based on potent blockers like MK-499, a common pharmacophore model includes a basic nitrogen center (a positive ionizable feature) and several hydrophobic or aromatic groups connected by flexible linkers. fcien.edu.uyacs.org

MK-499 is frequently used as a benchmark hERG inhibitor in computational studies. redshelf.comannualreviews.org For example, by superimposing new compounds onto a docked conformation of MK-499, researchers can identify which structural elements are likely responsible for hERG activity. redshelf.comannualreviews.org Receptor mapping based on mutagenesis and docking studies has defined the binding site as the inner cavity of the pore, lined by residues from the pore helix (T623, V625) and the S6 domains (G648, Y652, F656). nih.gov The key pharmacophoric features of MK-499 align well with this mapped receptor site, with its protonated amine interacting with the aromatic residues and its hydrophobic moieties fitting into corresponding pockets within the cavity. researchgate.netacs.org

Simulation of Conformational Changes and Drug Trapping Mechanisms

Quantum Chemical Approaches

As of the latest review of scientific literature, specific studies employing Density Functional Theory (DFT) to exclusively analyze the molecular conformations and electronic properties of MK-499 free base, (S,S)- are not prominently available.

However, DFT is a powerful quantum chemical method widely used in computational chemistry to investigate the electronic structure of molecules. This approach could be applied to a molecule like MK-499 to provide fundamental insights. In principle, DFT calculations can determine the optimized geometry and the relative energies of different conformers of the molecule in the gas phase or in solution. nih.gov This would help in understanding the molecule's flexibility, particularly the rotational barriers of its various fragments, which is crucial for how it fits into the hERG binding pocket.

Furthermore, DFT can be used to calculate a range of electronic properties. github.io These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). redshelf.com Analysis of these properties can help rationalize the nature of the interactions between MK-499 and the hERG channel residues, such as identifying sites prone to electrostatic or nucleophilic/electrophilic interactions, and can be used to calculate reactivity descriptors. pnrjournal.com While such specific analyses for MK-499 are not published, the methodology remains a standard and valuable tool for such investigations in drug design and computational toxicology.

Analysis of Stereochemical Effects on Binding Affinity and Dynamics

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. frontiersin.org For chiral compounds like MK-499, enantiomers can exhibit significant differences in their pharmacological profiles. frontiersin.orgnih.gov The (S,S)-configuration of MK-499 is specified as its active enantiomer. vulcanchem.com Studies on various ion channel blockers have demonstrated that stereoselectivity is a key factor in drug-channel interactions. frontiersin.orgresearchgate.net For instance, levo-(S)-bupivacaine was reported to have a higher affinity for the human ether-a-go-go-related gene (hERG) channel than its dextro-(R)-enantiomer. researchgate.netresearchgate.net Similarly, the (R)-enantiomer of terodiline (B98686) significantly increases the QTc interval, while the (S)-enantiomer does not. frontiersin.org

The interaction of MK-499 with the hERG K+ channel, a primary off-target responsible for cardiac side effects, is profoundly influenced by stereochemistry and the specific amino acid residues within the channel's inner pore cavity. frontiersin.orgnih.gov Mutagenesis studies have been instrumental in identifying the binding site for high-affinity blockers like MK-499. frontiersin.orgresearchgate.net Key residues are located on the S6 transmembrane domain and the pore helix. researchgate.netresearchgate.net Specifically, the aromatic residues Tyrosine-652 (Y652) and Phenylalanine-656 (F656) in the S6 domain are critical for the binding of many structurally diverse drugs, including MK-499. researchgate.netcapes.gov.br Alanine-scanning mutagenesis experiments, where specific amino acids are replaced with alanine, have shown that mutations at positions G648, Y652, and F656 dramatically reduce the channel's sensitivity to MK-499. frontiersin.orgfrontiersin.org The interaction is also influenced by polar residues near the base of the pore helix, such as Threonine-623 (T623) and Valine-625 (V625). researchgate.net

The differential interaction of enantiomers with this binding pocket underlies the stereoselective activity. The specific spatial orientation of the functional groups in the (S,S)-enantiomer of MK-499 allows for optimal interactions with these key residues. For example, the hydroxyl group on the dihydropyran moiety of an MK-499 analog is suggested to be involved in hydrogen bond formation, as its removal reduced the IC₅₀ by a factor of 18. mdpi.com The precise fit of the (S,S)-enantiomer into the binding site, which is comprised of a unique arrangement of aromatic and polar residues, dictates its high binding affinity and blocking potency. frontiersin.orgresearchgate.net The larger size of the hERG channel's inner vestibule, compared to other potassium channels, allows it to accommodate relatively large molecules like MK-499. frontiersin.org This binding is often state-dependent, with most high-affinity drugs preferentially binding to the inactivated state of the channel. nih.gov

Table 1: Effect of hERG Channel Mutations on MK-499 Binding Affinity

Mutated ResidueLocationEffect on MK-499 InhibitionReference
G648AS6 DomainMinimal inhibition by MK-499 frontiersin.org
Y652AS6 DomainMinimal inhibition by MK-499; >100-fold reduction in potency frontiersin.orgresearchgate.net
F656AS6 DomainMinimal inhibition by MK-499; >100-fold reduction in potency frontiersin.orgresearchgate.net
F656W/F656YS6 DomainSlight alteration; IC50 increased by 1.8 and 3.3-fold, respectively capes.gov.br
F656G/F656E/F656RS6 DomainIC50 increased by over 3 orders of magnitude capes.gov.br
T623A/V625APore HelixReduced sensitivity to MK-499 frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For hERG channel blockers, QSAR models are crucial tools for predicting potential cardiotoxicity early in the drug discovery process. researchgate.nettandfonline.comnih.gov These models identify key physicochemical and structural features, known as a pharmacophore, that are common to molecules that bind to the hERG channel. nih.govtandfonline.com

A generally accepted pharmacophore for hERG blockers includes a basic tertiary nitrogen (which is typically charged at physiological pH) and several hydrophobic or aromatic groups. nih.govcapes.gov.br The model often consists of a flattened tetrahedron shape formed by an amino group and three centers of mass, usually aromatic rings. nih.gov MK-499, as a potent hERG blocker, fits this pharmacophore profile and is often included in the "training sets" used to build and validate QSAR models. nih.govtandfonline.com The sulfonamide group present in MK-499 and other methanesulfonanilides is also noted as a feature contributing to their potent inhibitory activity. mdpi.comnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.gov These models calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a series of aligned molecules. researchgate.net The resulting 3D contour maps visualize regions where modifications to the molecular structure would likely increase or decrease binding affinity. researchgate.net For hERG inhibitors, these studies consistently highlight the importance of:

Hydrophobicity and Aromaticity: A strong correlation exists between the potency of hERG block and measures of hydrophobicity. capes.gov.brresearchgate.net The model often shows favorable hydrophobic regions corresponding to the aromatic residues Y652 and F656 in the hERG binding pocket. capes.gov.br

Electrostatic Interactions: The presence of a positively charged amine capable of a cation-π interaction with the aromatic ring of Y652 is a critical feature for high-affinity binding. capes.gov.br

Hydrogen Bonding: Polar residues like T623 and S624 in the pore helix can form hydrogen bonds with polar tails present in many potent hERG blockers.

By analyzing these 3D-QSAR contour maps, medicinal chemists can rationally design new compounds that avoid these hERG-liability features while retaining desired activity at their primary target. nih.gov

Table 2: Key Features of the hERG Blocker Pharmacophore

Pharmacophoric FeatureDescriptionCorresponding Interaction Site in hERGReference
Basic Nitrogen CenterPositively charged amine at physiological pH.Forms cation-π interaction with the aromatic ring of Tyr-652. capes.gov.brmdpi.com
Hydrophobic/Aromatic GroupsTypically 2-3 aromatic rings or other hydrophobic moieties.Engage in hydrophobic and π-stacking interactions with Phe-656 and other hydrophobic residues in the pore. nih.govtandfonline.com
Hydrogen Bond Acceptor/DonorPolar functional groups, such as hydroxyls or sulfonamides.Can form hydrogen bonds with polar residues like Thr-623 and Ser-624. nih.gov
Specific 3D ArrangementA flattened tetrahedron shape defined by the features above.Overall fit within the large inner cavity of the hERG channel. nih.gov

Computational Strategies for Mitigating Off-Target Interactions

Given the significant risk associated with hERG channel blockade, a primary goal in drug design is to mitigate this off-target interaction. tandfonline.com Computational chemistry offers several strategies to design safer analogs of potent hERG blockers like MK-499 by modifying their structure to reduce hERG affinity while preserving on-target activity. acs.orgdrughunter.com

One of the most effective strategies is to reduce the lipophilicity of the compound. drughunter.com Since the hERG channel is situated within the cell membrane, highly lipophilic compounds tend to accumulate in the membrane, increasing their local concentration near the channel. drughunter.com Introducing polar atoms or functional groups can decrease lipophilicity and thus reduce hERG activity. drughunter.com

Another key strategy involves modulating the basicity of the primary amine group. drughunter.com The cation-π interaction between the protonated amine of the drug and the Y652 residue of the hERG channel is a major driver of high-affinity binding. capes.gov.br Reducing the pKa of this amine group weakens this electrostatic interaction. This can be achieved by introducing electron-withdrawing groups near the basic nitrogen, for example, by adding fluorine atoms or replacing a piperidine ring with a morpholine (B109124) ring. drughunter.com

Structural modifications aimed at disrupting key interactions are also a cornerstone of computational mitigation strategies. acs.org This can involve:

Removing or Replacing Aromatic Rings: Since π-π stacking with F656 is important for binding, replacing aromatic rings with non-aromatic bioisosteres can decrease hERG affinity. drughunter.com

Introducing Steric Hindrance: Adding bulky groups can create an unfavorable steric clash within the hERG binding site, preventing the optimal conformation required for high-affinity binding.

Optimizing Electrostatic Interactions: Computational charge optimization methods can be used to design analogs where electrostatic interactions are less favorable for hERG binding but are maintained or improved for the intended target. acs.org

These in silico methods, including QSAR, pharmacophore modeling, and molecular docking, allow for the virtual screening of new designs. tandfonline.comresearchgate.net They can help prioritize which compounds to synthesize and test, reducing the cost and time associated with screening for hERG activity in later stages of drug development. tandfonline.comdrughunter.com

Table 3: Computational Strategies to Reduce hERG Affinity

StrategyMechanismExample ModificationReference
Reduce LipophilicityLowers local concentration of the compound in the cell membrane near the hERG channel.Introduce polar groups (e.g., hydroxyl, amide); "add a touch of polarity." drughunter.com
Reduce Basicity (pKa)Weakens the critical cation-π interaction with Tyr-652.Add nearby electronegative atoms (e.g., fluorine); replace piperidine with morpholine. drughunter.com
Disrupt Aromatic InteractionsReduces hydrophobic and π-stacking interactions with Phe-656.Replace aromatic rings with non-aromatic cyclic groups. drughunter.com
Introduce Steric HindrancePrevents the molecule from adopting the optimal binding pose in the hERG pore.Add bulky substituents that clash with the binding site walls. acs.org
Optimize Charge DistributionAlter the electrostatic profile to be less complementary to the hERG binding site.Use computational charge optimization to guide structural modifications. acs.org

Preclinical Research Methodologies and Translational Application of Mk 499 Free Base, S,s

Utilization in In Vitro Model Systems for Mechanistic Research

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of drug action. MK-499 is extensively used in these systems to probe the function of the hERG channel and to validate the predictive capacity of various experimental platforms.

Recombinant cell lines, such as Human Embryonic Kidney (HEK-293) and Chinese Hamster Ovary (CHO) cells, are genetically engineered to stably express the hERG channel. physiology.org These cell lines provide a simplified and controlled environment to study the direct interaction of compounds with the hERG channel, isolated from the complex milieu of native cardiomyocytes.

The primary technique employed in these systems is patch-clamp electrophysiology, which allows for the direct measurement of the hERG current (IKr). MK-499 serves as a benchmark compound in these assays. physiology.org By determining the concentration of a test compound required to inhibit 50% of the hERG current (the IC50 value) and comparing it to the known IC50 of MK-499, researchers can quantify the hERG-blocking potency of novel molecules. physiology.org Studies have shown that MK-499 inhibits hERG channels with IC50 values typically in the low nanomolar range. For example, in HEK-293 cells expressing hERG, the IC50 for MK-499 has been reported to be approximately 15 nM to 21 nM. physiology.org Another powerful application is the use of radiolabeled MK-499 in binding assays to determine the affinity of test compounds for the hERG channel. google.comnih.gov These binding assays, which can be performed on membranes from hERG-expressing cells, offer a higher throughput method for screening compounds. nih.gov

Table 1: MK-499 Potency in Recombinant hERG-Expressing Cell Lines

Cell Line Assay Type Parameter Reported Potency of MK-499
HEK-293 Whole-cell Patch Clamp IC50 15-21 nM physiology.org
CHO Rb+ Efflux Assay IC50 ~10-fold higher than electrophysiology tandfonline.com

While recombinant cell lines are excellent for studying isolated channel function, primary cardiomyocyte cultures and, more recently, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offer a more physiologically relevant context. uw.eduspandidos-publications.com These cells possess the full complement of ion channels, receptors, and signaling pathways that govern the cardiac action potential. uw.eduspandidos-publications.com

In these models, MK-499 is used to induce a characteristic prolongation of the action potential duration (APD), which is the cellular correlate of the QT interval prolongation seen on an electrocardiogram. nih.gov This allows researchers to investigate the downstream cellular consequences of IKr blockade, including the development of early afterdepolarizations (EADs), which are known triggers for lethal arrhythmias like Torsades de Pointes. spandidos-publications.com

Human iPSC-CMs are particularly valuable as they can be generated from healthy individuals or patients with inherited arrhythmia syndromes, providing a platform for "disease-in-a-dish" modeling and personalized drug safety assessment. uw.eduspandidos-publications.com The response of iPSC-CMs to MK-499 helps to validate these models for predicting drug-induced cardiotoxicity. spandidos-publications.com

Recombinant hERG-Expressing Cell Lines (e.g., HEK-293, CHO cells)

Applications in Animal Models for Cardiovascular Electrophysiology Research

Animal models are crucial for understanding the integrated physiological response to a drug and for establishing the relationship between drug exposure and pharmacodynamic effects in vivo.

The dog is a widely used species in cardiovascular safety pharmacology because its cardiac electrophysiology, particularly the ionic basis of repolarization, closely resembles that of humans. researchgate.netnih.gov Canine telemetry models, where an implantable device continuously records the ECG in conscious and unrestrained animals, are considered a gold standard for assessing a drug's effect on cardiac repolarization. researchgate.netnih.gov

MK-499 is frequently used in these models as a positive control to demonstrate the sensitivity of the assay to detect QT interval prolongation. researchgate.netnih.gov Administration of MK-499 to dogs produces a predictable and dose-dependent increase in the QT interval. researchgate.netnih.gov For instance, oral administration of MK-499 has been shown to cause significant, peak increases in the corrected QT (QTc) interval. researchgate.netnih.gov These studies are essential for defining the exposure-response relationship for QT prolongation and for validating preclinical risk assessment strategies. jst.go.jpresearchgate.net

Table 2: Effect of MK-499 in a Canine Telemetry Model

Animal Model Administration Route Key Finding

Although the cardiac action potential and the primary repolarizing currents in rodents like mice and rats differ significantly from humans, certain rodent models remain useful. The guinea pig, for example, has ventricular myocytes with an action potential morphology that is more comparable to humans. aurorabiomed.com.cn

In isolated guinea pig hearts (Langendorff preparation) or ventricular myocytes, MK-499 is used to study the effects of IKr blockade on action potential duration and to investigate potential regional differences in drug response within the heart. ahajournals.orgaurorabiomed.com.cn Furthermore, the development of genetically modified rodent models that express human ion channels (e.g., hERG) provides a more "humanized" system for in vivo pharmacological studies.

Canine Telemetry Models for Cardiac Repolarization Dynamics

Assessment of Pharmacodynamic Endpoints in Preclinical Studies

The preclinical evaluation of compounds like MK-499 relies on the measurement of specific pharmacodynamic (PD) endpoints to quantify their effect on cardiac electrophysiology. nih.govppd.com These endpoints are critical for translating preclinical findings to potential clinical outcomes. frontiersin.orgfrontiersin.org

In Vitro Endpoints: The primary PD endpoint in recombinant cell line assays is the IC50 value for hERG channel inhibition. physiology.org In iPSC-CMs and primary cardiomyocytes, key endpoints include the prolongation of the action potential duration (APD) at 50% and 90% of repolarization (APD50, APD90) and the incidence of EADs . nih.gov

In Vivo Endpoints: The most critical in vivo PD endpoint is the change in the QT interval on the ECG, which is typically corrected for heart rate (QTc). researchgate.netnih.gov Establishing a clear exposure-response relationship between the plasma concentration of the drug and the magnitude of QTc prolongation is a primary goal of these studies. researchgate.netnih.gov

Table 3: Key Pharmacodynamic Endpoints in Preclinical Studies of MK-499

Study Type Model System Primary Pharmacodynamic Endpoint
In Vitro Recombinant hERG-expressing cells IC50 for hERG channel inhibition
In Vitro iPSC-CMs Action Potential Duration (APD) prolongation, EADs
In Vivo Canine Telemetry QT/QTc interval prolongation

Contribution to Understanding Drug-Ion Channel Interactions in Drug Discovery

The compound MK-499 has served as a pivotal research tool, significantly advancing the understanding of how drugs interact with ion channels at a molecular level. Its primary contribution lies in the detailed elucidation of the interaction with the human ether-à-go-go-related gene (hERG) potassium channel, which is critical for cardiac repolarization. Research utilizing MK-499 has provided a foundational model for assessing drug-induced cardiac liability in drug discovery.

Elucidating State-Dependent Blockade of the hERG Channel

MK-499 was instrumental in demonstrating the principle of state-dependent ion channel blockade. Early studies revealed that MK-499 is a potent and specific blocker of the IKr current, the cardiac delayed rectifier K+ current conducted by hERG channels. ahajournals.orgahajournals.org A key finding was that the blocking action of MK-499 is dependent on the conformational state of the channel. The compound was found to have little to no effect when the channel was in its closed state at negative membrane potentials. ahajournals.orgahajournals.org However, when the channel was opened through repetitive stimulation (pulsing) or being held at a positive voltage, MK-499 was able to access its binding site and inhibit the current. ahajournals.orgahajournals.org

This "open-channel block" mechanism indicates that MK-499 preferentially binds to the hERG channel when it is in the open conformation. ahajournals.org Further research demonstrated that once bound, the MK-499 molecule becomes trapped within the channel's inner cavity upon the closure of the activation gate (deactivation). nih.govtandfonline.com This trapping mechanism explains the slow recovery from block and the use-dependent nature of the inhibition. tandfonline.com These findings, which established that drug access and binding are intrinsically linked to the channel's gating kinetics, have become a cornerstone of ion channel pharmacology.

Table 1: State-Dependent Block of hERG by MK-499
Channel StateMK-499 InteractionExperimental ObservationReference
Closed (at resting potential)Minimal to no blockNo significant current inhibition observed without channel activation. ahajournals.org
Open (activated by depolarization)High-affinity binding and blockCurrent is blocked only when oocytes are repetitively pulsed or clamped at a positive potential. ahajournals.orgahajournals.org
Deactivated (activation gate closed)Drug trappingClosure of the activation gate traps MK-499 within the channel cavity, preventing its dissociation. nih.govtandfonline.comnih.gov

Mapping the Molecular Determinants of the hERG Binding Site

MK-499 has been a crucial probe in identifying the specific amino acid residues that constitute the drug-binding pocket within the hERG channel. Through alanine-scanning mutagenesis, researchers systematically mutated individual amino acids in the channel's pore region and observed the resulting changes in sensitivity to MK-499. nih.govfrontiersin.org These studies identified several key residues located on the S6 transmembrane domain and the pore helix that are critical for high-affinity binding.

Mutations of aromatic residues Tyr652 and Phe656, as well as Gly648, on the S6 domain, were found to significantly reduce the channel's sensitivity to MK-499. nih.govfrontiersin.org Additionally, residues in the pore helix, including Thr623 and Val625, were also identified as being part of the binding site. nih.govtandfonline.com This research provided a high-resolution map of the binding pocket, revealing that it is located in the central cavity of the channel, accessible from the intracellular side. nih.gov The insights gained from mapping the MK-499 binding site have been extended to understand how other structurally diverse compounds, such as the antihistamine terfenadine (B1681261) and the gastrointestinal prokinetic agent cisapride (B12094), also block the hERG channel, as they interact with some of the same key residues like Tyr652 and Phe656. nih.govtandfonline.com

Table 2: Key Amino Acid Residues in hERG Channel for MK-499 Binding
DomainResidueEffect of Alanine (B10760859) MutationReference
S6 DomainGly648Significantly reduced sensitivity to MK-499 block. nih.govfrontiersin.org
Tyr652Significantly reduced sensitivity to MK-499 block. Also affects terfenadine and cisapride block. nih.govfrontiersin.org
Phe656Significantly reduced sensitivity to MK-499 block. Also affects terfenadine and cisapride block. nih.govfrontiersin.orgnih.gov
Pore HelixThr623Reduced sensitivity to MK-499 block. nih.govtandfonline.com
Val625Reduced sensitivity to MK-499 block. nih.govtandfonline.com

Establishing a Model for Drug-Induced Channelopathies

The detailed mechanistic and structural understanding derived from studies with MK-499 has established it as a prototypical hERG channel blocker. It serves as a reference compound in preclinical drug safety screening and as a model for computational and structural studies aimed at predicting a new chemical entity's potential for causing acquired long QT syndrome. mdpi.com By providing a clear example of how a drug binds to and inhibits the hERG channel, research on MK-499 has provided a structural and mechanistic framework for why this channel is susceptible to blockade by a wide variety of medications. nih.govfrontiersin.org This knowledge is fundamental to modern drug discovery, enabling the early identification and mitigation of potential cardiovascular risks associated with ion channel interactions.

Table 3: Comparative IC50 Values for hERG Channel Blockers
CompoundReported IC50 (hERG Block)Compound ClassReference
MK-49932 nM - 125 nMMethanesulfonanilide / Class III Antiarrhythmic ahajournals.orgmdpi.commedchemexpress.com
Dofetilide7 nMMethanesulfonanilide / Class III Antiarrhythmic mdpi.com
E-403127 nM - 588 nMMethanesulfonanilide / Class III Antiarrhythmic ahajournals.orgmdpi.com
Cisapride-Gastrointestinal Prokinetic nih.govtandfonline.com
Terfenadine-Antihistamine nih.govtandfonline.com

Future Directions and Research Opportunities

Advanced Spectroscopic and Imaging Techniques for Real-time Binding Analysis

The dynamic interaction between small molecules and ion channels like hERG is crucial for understanding the mechanisms of drug-induced arrhythmias. While techniques like patch-clamp electrophysiology provide functional data on channel block, they offer limited direct insight into the real-time binding and unbinding kinetics at the molecular level. nih.gov Future research will likely focus on leveraging advanced spectroscopic and imaging techniques to visualize these interactions as they happen.

Fluorescence-based assays are already in use, but the development of novel fluorophores specifically designed to report on the binding state of compounds like MK-499 free base, (S,S)- could provide unprecedented temporal and spatial resolution. nih.gov Techniques such as Förster Resonance Energy Transfer (FRET) could be adapted to measure the proximity of a fluorescently labeled MK-499 analog to a specific site on the hERG channel. nih.gov Furthermore, the application of surface plasmon resonance (SPR) and other label-free biosensor technologies could offer real-time kinetic data on the association and dissociation of MK-499 free base, (S,S)- with purified hERG channels or membrane preparations.

Integration of Artificial Intelligence and Machine Learning in hERG Channel Research

The vast amount of data generated from hERG screening assays presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). nih.govahajournals.org These computational approaches can be trained on large datasets of compounds, including MK-499 free base, (S,S)- and its analogs, to develop predictive models for hERG liability. nih.govahajournals.org

Key areas for future research include:

Predictive Modeling: Developing more accurate in silico models to predict hERG inhibition based on the chemical structure of a compound. nih.govacs.org These models, trained on diverse chemical libraries, can help prioritize or de-prioritize compounds in early drug discovery, reducing the reliance on costly and time-consuming experimental screens. acs.org Deep learning approaches, such as deep neural networks (DNNs) and recurrent neural networks (RNNs), have shown promise in this area. nih.gov

Structural Insights: Using ML algorithms to analyze structural data from cryo-electron microscopy (cryo-EM) and homology models of the hERG channel. elifesciences.orgresearchgate.net This can help identify key structural features and conformational states that are critical for drug binding. elifesciences.orgresearchgate.net For instance, AI can be used to predict how mutations in the hERG channel might alter its interaction with blockers like MK-499 free base, (S,S)-. ahajournals.org

Mechanism Elucidation: Combining experimental data with ML to better understand the complex mechanisms of hERG channel gating and drug block. researchgate.net For example, ML could be used to analyze subtle changes in electrophysiological recordings to infer the state-dependent binding of MK-499 free base, (S,S)-.

Development of Novel In Vitro and In Vivo Systems for Stereoselective Pharmacology

The stereochemistry of a drug can significantly influence its interaction with biological targets, including the hERG channel. d-nb.infomdpi.com MK-499 free base, (S,S)- itself is a specific stereoisomer, highlighting the importance of stereoselectivity in hERG block. Future research will focus on developing more sophisticated in vitro and in vivo models to study these stereoselective effects.

Advanced Cell-Based Assays: The use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offers a more physiologically relevant in vitro model compared to traditional heterologous expression systems. mdpi.com These cells express the hERG channel in its native environment, allowing for the study of stereoselective effects on cardiac action potentials.

Engineered Tissues: The development of three-dimensional (3D) cardiac organoids or "heart-on-a-chip" platforms will provide even more complex and predictive in vitro systems. These models can better recapitulate the multicellular architecture and electrical properties of the human heart, enabling a more accurate assessment of the stereoselective proarrhythmic risk of compounds.

In Vivo Models: While challenging, the development of new animal models that are more predictive of human cardiac electrophysiology is crucial. This could involve genetic modifications to express human hERG channels or the use of species with more similar cardiac ion channel profiles to humans.

Studies on other chiral drugs, such as disopyramide, have demonstrated that enantiomers can exhibit different potencies and binding modes at the hERG channel, underscoring the need for these advanced models. d-nb.infonih.gov

Applications of MK-499 free base, (S,S)- in Elucidating Ion Channelopathies and Drug-Induced Arrhythmias

MK-499 free base, (S,S)- serves as an invaluable research tool for understanding the molecular basis of both inherited and acquired long QT syndrome (LQTS). nih.govnih.gov Its well-defined binding site and potent blocking activity make it an ideal probe for investigating the consequences of hERG dysfunction.

Future applications in this area include:

Characterizing Channelopathy Mutations: Using MK-499 free base, (S,S)- to probe the functional consequences of specific mutations found in patients with LQTS. nih.gov By comparing the block of wild-type and mutant hERG channels, researchers can gain insights into how these mutations alter channel structure and function.

Investigating Drug-Drug Interactions: Studying how other drugs might modulate the binding of MK-499 free base, (S,S)- to the hERG channel. This is particularly relevant for understanding the increased risk of arrhythmias when multiple QT-prolonging drugs are co-administered.

Understanding the Mechanisms of Arrhythmogenesis: Employing MK-499 free base, (S,S)- in preclinical models of arrhythmias to dissect the electrophysiological changes that lead to torsades de pointes (TdP). nih.govuu.nl

Design of Next-Generation hERG-Modulating Research Probes and Tools

The knowledge gained from studying the interaction of MK-499 free base, (S,S)- with the hERG channel can be used to design and develop novel research probes and tools with improved properties. nih.gov

Potential areas of development include:

Fluorescent and Photoaffinity Probes: Synthesizing analogs of MK-499 free base, (S,S)- that are tagged with fluorescent dyes or photo-reactive groups. These probes would allow for direct visualization of the binding site and could be used to trap the drug in a specific conformation for structural studies.

State-Specific Blockers: Designing compounds that preferentially block the hERG channel in a specific conformational state (e.g., open, closed, or inactivated). researchgate.net This would provide finer tools to dissect the role of different channel states in cardiac electrophysiology.

hERG Activators: While MK-499 free base, (S,S)- is a blocker, its structure could serve as a scaffold for the rational design of hERG channel activators. nih.govresearchgate.net Such compounds could have therapeutic potential for the treatment of certain forms of LQTS. nih.gov Recent discoveries of hERG allosteric modulators that can rescue LQTS phenotypes highlight the promise of this approach. embopress.org

By exploring the structure-activity relationships of MK-499 analogs, researchers can identify key molecular determinants for high-affinity binding and use this information to create a new generation of tools to probe hERG channel function and dysfunction. nih.gov

Q & A

Q. How should researchers validate MK-499’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine genetic knockdown (siRNA/CRISPR) with pharmacological inhibition. For example, silence SSTR3 in cell lines and assess MK-499’s efficacy loss. Use transcriptomics (RNA-seq) to identify downstream pathways and confirm target engagement via cellular thermal shift assays (CETSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.